molecular formula C12H14F2N2 B12840464 (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole

(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole

Cat. No.: B12840464
M. Wt: 224.25 g/mol
InChI Key: LYEFZRJWSUXQBS-HTQZYQBOSA-N
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Description

(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole is a complex organic compound characterized by its unique hexahydropyrazinoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydropyrazinoindole structure, followed by the introduction of fluorine atoms and the methyl group. Common reagents used in these reactions include fluorinating agents and methylating agents under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening and process optimization ensures that the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.

Common Reagents and Conditions

The reactions are usually carried out under controlled temperatures and pressures to ensure selectivity and yield. Catalysts such as palladium or platinum may be used to facilitate certain reactions, especially in hydrogenation or dehydrogenation processes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-methyl-indole derivatives, while reduction can produce various hydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological applications include its use as a probe in biochemical assays and as a potential therapeutic agent. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its unique structure allows it to interact with cancer cell pathways, potentially inhibiting tumor growth.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole: shares similarities with other hexahydropyrazinoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine atoms, which enhance its reactivity and stability. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H14F2N2

Molecular Weight

224.25 g/mol

IUPAC Name

(4R,10aR)-6,9-difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole

InChI

InChI=1S/C12H14F2N2/c1-7-5-15-6-8-4-9-10(13)2-3-11(14)12(9)16(7)8/h2-3,7-8,15H,4-6H2,1H3/t7-,8-/m1/s1

InChI Key

LYEFZRJWSUXQBS-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H]2N1C3=C(C=CC(=C3C2)F)F

Canonical SMILES

CC1CNCC2N1C3=C(C=CC(=C3C2)F)F

Origin of Product

United States

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